kobe2602

概要

説明

Kobe2602は、RasとRafタンパク質間の相互作用を標的とする低分子阻害剤です。 H-Ras·GTPのc-Raf-1 RBDへの結合を阻害する能力で知られており、Ki値は149 μMです 。 この化合物は、抗腫瘍活性が高いことが示されており、主にその潜在的な治療用途のために科学研究で使用されています .

準備方法

合成経路および反応条件

Kobe2602の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、所有権のあるものであり、詳細については公開されていません。 この化合物は、純度が98%以上の粉末として供給されていることが知られています .

工業生産方法

This compoundの工業生産方法は、広く文書化されていません。この化合物は、通常、専門の研究所で生産され、化学会社から研究目的で供給されています。 生産プロセスには、高純度と一貫性を確保するための厳格な品質管理が含まれます .

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな化学反応を起こします。

Ras-Raf結合の阻害: This compoundは、H-Ras·GTPのc-Raf-1 RBDへの結合を阻害します.

リン酸化の阻害: Rafの下流キナーゼであるMEKとERKのリン酸化を効果的に阻害します.

一般的な試薬と条件

生成される主な生成物

This compoundの主な効果は、Ras-Raf相互作用の阻害であり、下流キナーゼのリン酸化が減少して細胞増殖が阻害されます .

科学研究への応用

This compoundは、以下を含む科学研究において幅広い応用範囲があります。

化学反応の分析

Types of Reactions

Kobe2602 undergoes various chemical reactions, including:

Inhibition of Ras-Raf Binding: This compound inhibits the binding of H-Ras·GTP to c-Raf-1 RBD.

Phosphorylation Inhibition: It efficiently inhibits the phosphorylation of MEK and ERK, which are downstream kinases of Raf.

Common Reagents and Conditions

Concentration: This compound is used at concentrations ranging from 2 μM to 20 μM in cellular assays.

Solvents: It is soluble in DMSO with a maximum concentration of 39.0 mg/mL.

Major Products Formed

The primary effect of this compound is the inhibition of the Ras-Raf interaction, leading to reduced phosphorylation of downstream kinases and inhibition of cell proliferation .

科学的研究の応用

Scientific Research Applications

Ras-Raf Interaction Inhibitor: Kobe2602 functions as an inhibitor of the Ras-Raf interaction . It inhibits the binding of H-Ras⋅GTP to c-Raf-1 RBD with a Ki value of 149 μM .

Anti-cancer Activity: this compound exhibits antitumor activity and effectively inhibits both anchorage-dependent and independent growth, inducing apoptosis of H-ras(G12V)-transformed NIH 3T3 cells . This is accompanied by the down-regulation of downstream molecules such as MEK/ERK, Akt, and RalA, as well as the upstream molecule Son of sevenless . this compound also demonstrates antitumor activity on a xenograft of human colon carcinoma SW480 cells carrying the K-ras(G12V) gene when administered orally .

Inhibition of Ebola Virus: this compound, along with Embelin, can disrupt the VP30 and NP interaction, demonstrating anti-Ebola virus activities . this compound inhibits the transcription and replication of the Ebola genome .

Detailed Research Findings

Inhibitory Effects on Ras Signaling Pathways: this compound inhibits the phosphorylation of MEK and ERK, which are downstream kinases of Raf in NIH 3T3 cells transiently expressing H-Ras . At a concentration of 20 μM, this compound efficiently inhibits the phosphorylation of MEK and ERK .

Binding Properties: this compound binds efficiently to M-Ras, Rap2A, and RalA but weakly to Rap1A compared with H-Ras . It shows very weak binding activity toward Cdc42 and Rac1, while it has some binding activity toward RhoA . this compound also binds to H-Ras⋅GDP .

Synergistic Antiviral Effect: this compound shows a synergistic anti-EBOV effect when combined with Embelin . The antiviral efficacy (EC50) increased from 1 μM by Kobe0065 alone to 351 nM when Kobe0065 and Embelin were combined in a 4:1 ratio .

Data Table

Case Studies

Xenograft Studies: In xenograft studies using human colon carcinoma SW480 cells carrying the G12V K-ras gene, oral administration of this compound demonstrated antitumor activity .

作用機序

Kobe2602は、RasとRafタンパク質間の相互作用を阻害することによってその効果を発揮します。 この阻害は、MEKやERKなどの下流キナーゼのリン酸化を防ぎ、細胞増殖を抑制し、形質転換細胞のアポトーシスを誘導します 。 この化合物は、H-Ras·GTPのc-Raf-1 RBDへの結合を特異的に標的としています .

類似の化合物との比較

類似の化合物

独自性

This compoundは、149 μMという比較的高いKi値でRas-Raf相互作用を特異的に阻害する能力により、ユニークです 。 下流のリン酸化イベントを阻害し、形質転換細胞でアポトーシスを誘導する能力は、がん研究や創薬において貴重なツールとなります .

類似化合物との比較

Similar Compounds

Kobe0065: An analog of Kobe2602, also inhibits the Ras-Raf interaction and exhibits similar antitumor activity.

Embelin: Another compound that disrupts protein interactions and has shown potential in inhibiting Ebola virus replication.

Uniqueness

This compound is unique due to its specific inhibition of the Ras-Raf interaction with a relatively high Ki value of 149 μM . Its ability to inhibit downstream phosphorylation events and induce apoptosis in transformed cells makes it a valuable tool in cancer research and drug development .

生物活性

Kobe2602 is a small-molecule inhibitor that has emerged as a promising candidate in the fight against cancers driven by RAS mutations, particularly H-RAS and K-RAS. Its biological activity has been characterized through various studies, revealing its mechanisms of action, efficacy in inhibiting tumor growth, and potential as an anticancer therapeutic.

This compound functions primarily by inhibiting the interaction between RAS proteins and their downstream effectors. Specifically, it targets the binding of H-RAS·GTP to c-Raf-1, which is crucial for the activation of the MAPK signaling pathway. This inhibition leads to a cascade of downstream effects:

- Inhibition of MEK/ERK Pathway : this compound effectively inhibits the phosphorylation of MEK and ERK in NIH 3T3 cells expressing activated H-RAS, demonstrating its ability to disrupt critical signaling pathways involved in cell proliferation and survival .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in H-RAS transformed cells, suggesting its role in promoting cancer cell death .

- Impact on Oncogenic Pathways : Treatment with this compound results in down-regulation of several key molecules involved in oncogenic signaling, including Akt and RalA .

In Vitro Studies

This compound's efficacy was evaluated using various cancer cell lines:

- Colony Formation Assays : In soft agar assays, this compound inhibited anchorage-independent growth of H-RAS transformed NIH 3T3 cells with an IC50 value around 1.4 μM, which is comparable to other known inhibitors like sorafenib .

- Cell Proliferation : At a concentration of 20 μM, this compound nearly completely inhibited the proliferation of H-RAS transformed cells under serum-reduced conditions .

In Vivo Studies

This compound was further tested in xenograft models:

- Tumor Growth Inhibition : Daily oral administration of this compound at a dose of 80 mg/kg resulted in approximately 40-50% inhibition of tumor growth in nude mice bearing SW480 human colon carcinoma xenografts with K-RAS G12V mutations. This effect was less potent compared to sorafenib, which achieved about 65% inhibition .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other inhibitors:

| Compound | Target | IC50 (µM) | Effect on Tumor Growth (%) | Apoptosis Induction |

|---|---|---|---|---|

| This compound | H-RAS·GTP | 1.4 | 40-50% | Yes |

| Sorafenib | BRAF | 0.5 | 65% | Yes |

| AMG 510 | KRAS G12C | 0.5 | Not specified | Yes |

Case Studies and Research Findings

- In Silico Discovery : The discovery of this compound was facilitated by an in silico screening approach that identified compounds capable of binding to specific pockets on RAS proteins. This structural insight has guided further development and optimization of RAS inhibitors .

- Structural Analysis : NMR studies have confirmed that this compound binds effectively to H-RAS·GTP, suggesting a mechanism where it occupies critical binding sites necessary for RAS-effector interactions .

- Clinical Implications : Given the prevalence of RAS mutations in various cancers (approximately 30% across different types), compounds like this compound represent a novel approach to targeting these challenging oncogenes directly. Ongoing research aims to enhance its potency and specificity for clinical applications .

特性

IUPAC Name |

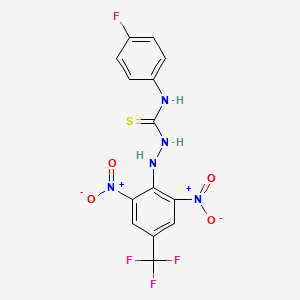

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBSITXCGPXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。